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Compound of Interest

Compound Name: Aspisol

Cat. No.: B1667646

Abstract: Aspirin DL-lysine, also known as lysine acetylsalicylate, is a water-soluble salt of
acetylsalicylic acid (aspirin) formulated to enhance solubility and improve gastrointestinal
tolerability compared to aspirin alone.[1][2] This technical guide provides an in-depth analysis
of its molecular structure, physicochemical properties, and the experimental methodologies
employed for its synthesis and characterization. The content is tailored for researchers,
scientists, and professionals in drug development, offering a comprehensive overview of the
compound's core structural and analytical aspects.

Chemical and Physicochemical Properties

Aspirin DL-lysine is a chemical entity formed through an acid-base reaction between the
carboxylic acid group of aspirin and the basic amino groups of the racemic amino acid, DL-
lysine.[2] This salt formation is the key to its increased aqueous solubility, which facilitates its
formulation for intravenous administration and allows for a faster onset of action.[2] Upon
administration, it rapidly dissociates into acetylsalicylate and lysine ions.[1][3] The primary
physicochemical properties are summarized in the table below.
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Property Value Reference

lysine compound with 2-
IUPAC Name ) . [1]
acetoxybenzoic acid (1:1)

Lysine acetylsalicylate,
Synonyms _ _ [1][4]
Aspegic, Aspisol

CAS Number 62952-06-1 [11[2][4][5]
Molecular Formula C15H22N206 [1112][5]
Molecular Weight 326.34 g/mol [1][4]16]
Appearance White, crystalline solid [2]
Melting Point 154-156 °C [4]

) C: 55.21%; H: 6.80%:; N:
Elemental Analysis [1]
8.58%; O: 29.41%

Molecular Structure and Bonding

The molecular structure of aspirin DL-lysine is fundamentally an ionic salt. It is composed of the
acetylsalicylate anion and the lysinium cation, held together by electrostatic attraction.[2]

 lonic Bond Formation: The carboxylic acid proton of acetylsalicylic acid is transferred to one
of the amino groups of DL-lysine. Given that lysine has two amino groups (a-amino and ¢-
amino), protonation typically occurs at the more basic e-amino group, though the specific site
can be influenced by the chemical environment. The resulting structure is composed of the
negatively charged carboxylate of aspirin and the positively charged ammonium group of
lysine.[2]

o Stereochemistry: The "DL" designation indicates that a racemic mixture of lysine (containing
both D- and L-enantiomers) is used in the synthesis.[7] Therefore, the resulting salt is a
mixture of D-lysinium acetylsalicylate and L-lysinium acetylsalicylate.

o Crystallography: While powder X-ray diffraction (PXRD) is the definitive method for
elucidating the crystal structure of such a salt, detailed single-crystal X-ray diffraction data for
aspirin DL-lysine is not widely available in public databases. The structure is primarily

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.medkoo.com/products/23217
https://www.medkoo.com/products/23217
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5387999.htm
https://www.medkoo.com/products/23217
https://en.wikipedia.org/wiki/Lysine_acetylsalicylate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5387999.htm
https://www.wikidata.org/wiki/Q15041214
https://www.medkoo.com/products/23217
https://en.wikipedia.org/wiki/Lysine_acetylsalicylate
https://www.wikidata.org/wiki/Q15041214
https://www.medkoo.com/products/23217
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5387999.htm
https://www.targetmol.com/compound/aspirin%20dl-lysine
https://en.wikipedia.org/wiki/Lysine_acetylsalicylate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5387999.htm
https://www.medkoo.com/products/23217
https://en.wikipedia.org/wiki/Lysine_acetylsalicylate
https://en.wikipedia.org/wiki/Lysine_acetylsalicylate
https://precision.fda.gov/ginas/app/ui/substances/8231d86a-8996-4d88-831d-670daeed7d78
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

confirmed through a combination of spectroscopic techniques and chemical synthesis

principles.
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Fig. 1: lonic salt formation of Aspirin DL-Lysine.

Experimental Protocols

The synthesis and characterization of aspirin DL-lysine involve standard organic chemistry and

analytical techniques.

This protocol is a generalized procedure based on common methods described in patent
literature.[8][9][10][11]

o Preparation of Reactant Solutions:

o Dissolve acetylsalicylic acid (aspirin) in a suitable organic solvent, such as anhydrous
ethanol, to a target concentration (e.g., 18-20% by mass).[8]

o Separately, dissolve DL-lysine in purified water to a target concentration (e.g., 30-35% by

mass).[8]

o Both solutions may be subjected to sterile filtration (e.g., using a 0.22 um filter) if an

aseptic product is required.

o Reaction and Crystallization:
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o Slowly add the DL-lysine aqueous solution dropwise into the stirring aspirin-ethanol
solution.

o Maintain the reaction temperature at a controlled level, for example, not exceeding 20°C,
to minimize hydrolysis of the aspirin.[9]

o Continue stirring for a prescribed period (e.g., 2-5 hours) to allow for complete reaction
and precipitation of the salt.[8][9]

e Isolation and Purification:
o Collect the precipitated solid product via centrifugation or vacuum filtration.

o Wash the collected crystals with a small amount of cold organic solvent (e.g., absolute
ethanol or acetone) to remove any unreacted starting materials.[8]

o Dry the final product under vacuum at a moderate temperature (e.g., 50°C) to yield the
purified aspirin DL-lysine salt.[8]

A combination of analytical methods is used to confirm the structure and assess the purity of
the synthesized salt.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Objective: To confirm the presence of both acetylsalicylate and lysine moieties in the
correct stoichiometric ratio and to identify impurities.

o Methodology: A sample of the salt is dissolved in a suitable deuterated solvent (e.g., D20
or DMSO-ds). A1H NMR spectrum is acquired.

o Data Interpretation: The spectrum is analyzed for characteristic signals:

» Acetylsalicylate: Aromatic protons (multiplets, ~7.0-8.2 ppm), a methyl singlet from the
acetyl group (~2.3 ppm), and the absence of the highly deshielded carboxylic acid
proton (~11-12 ppm) which is lost upon salt formation.[12][13]

» Lysine: Signals corresponding to the protons on the aliphatic chain (a, (3, vy, o, €
carbons).
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o Integration of the signal areas (e.g., the aspirin methyl group vs. lysine's a-proton) is used
to verify the 1:1 molar ratio.

« Infrared (IR) Spectroscopy:
o Objective: To confirm salt formation by identifying key functional groups.

o Methodology: A solid sample is prepared, typically as a KBr pellet or analyzed using an
ATR-FTIR spectrometer.

o Data Interpretation: The spectrum is examined for:

» The disappearance of the broad O-H stretch and the C=0 stretch (~1700 cm~?) of the
carboxylic acid from aspirin.

» The appearance of strong asymmetric and symmetric stretching bands of the
carboxylate anion (COO").

» The presence of N-H stretching and bending vibrations from the lysinium ammonium
group (NHs*).

e Spectrophotometric Purity Assay:

o Objective: To quantify the amount of acetylsalicylate in the salt, often to detect degradation
to salicylic acid.

o Methodology: This colorimetric assay relies on the formation of a colored complex
between the salicylate ion and ferric ions (Fe3*).[14][15][16]

1. A precisely weighed sample of aspirin DL-lysine is hydrolyzed with a sodium hydroxide
solution to convert acetylsalicylate to salicylate.[14]

2. The solution is then acidified, and a solution of iron(lll) chloride is added, producing a
violet-colored complex.[14][15]

3. The absorbance of the solution is measured using a spectrophotometer at the
wavelength of maximum absorbance (A_max), typically around 530 nm.[16][17]
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4. The concentration, and thus purity, is determined by comparing the absorbance to a
calibration curve prepared from standards of known salicylic acid concentration.
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Fig. 2: General experimental workflow for synthesis and characterization.

Conclusion

The molecular structure of aspirin DL-lysine is that of an ionic salt, a key feature that imparts its
advantageous physicochemical properties, namely enhanced water solubility. While its precise
solid-state arrangement awaits detailed public crystallographic data, its structure is well-
established through a suite of standard analytical techniques. The methodologies for its
synthesis are robust, and its characterization relies on fundamental spectroscopic and
chromatographic principles. This guide provides the foundational knowledge required for
professionals engaged in the research and development of this important pharmaceutical
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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